molecular formula C14H16N2S B14891965 n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine

n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine

Cat. No.: B14891965
M. Wt: 244.36 g/mol
InChI Key: WEDVPQQKTHRDFX-UHFFFAOYSA-N
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Description

n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dimethylbenzaldehyde with cyclopropylamine and a thioamide in the presence of a catalyst can yield the desired thiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For instance, halogenation can introduce halogen atoms into the ring structure.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:

    Sulfathiazole: An antimicrobial drug with a thiazole ring, but without the cyclopropyl and dimethylphenyl groups.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.

    Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

N-cyclopropyl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H16N2S/c1-9-3-4-11(7-10(9)2)13-8-17-14(16-13)15-12-5-6-12/h3-4,7-8,12H,5-6H2,1-2H3,(H,15,16)

InChI Key

WEDVPQQKTHRDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3CC3)C

Origin of Product

United States

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